

## IO-108: A Comparative Analysis of Cross-Reactivity and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity and selectivity profile of **F1874-108**, now identified as IO-108, a clinical-stage monoclonal antibody targeting the Leukocyte Immunoglobulin-Like Receptor B2 (LILRB2). This document is intended to offer an objective overview of IO-108's performance against its intended target and potential off-targets, supported by available preclinical data. A comparison with a key alternative, JTX-8064, is also included to provide a broader context within the therapeutic landscape.

#### Introduction to IO-108 and LILRB2

IO-108 is a fully human IgG4 monoclonal antibody developed by Immune-Onc Therapeutics.[1] [2][3] It is designed to target LILRB2, also known as Immunoglobulin-like transcript 4 (ILT4), a key inhibitory myeloid checkpoint receptor.[1][3][4] LILRB2 is primarily expressed on myeloid cells, including monocytes, macrophages, and dendritic cells, and plays a crucial role in suppressing immune responses within the tumor microenvironment (TME).[4][5] By binding to ligands such as HLA-G, Angiopoietin-like proteins (ANGPTLs), SEMA4A, and CD1d, LILRB2 transduces inhibitory signals that promote a tolerogenic myeloid phenotype, thereby hindering T-cell-mediated anti-tumor immunity.[1][6][7] IO-108 is engineered to block these interactions, reprogramming the immunosuppressive myeloid cells to a pro-inflammatory state and enhancing the body's natural anti-cancer immune response.[4][5][8]

### **Selectivity and Cross-Reactivity Profile of IO-108**



Preclinical studies have demonstrated that IO-108 binds to LILRB2 with high affinity and specificity.[1][5][7][8] The selectivity of a therapeutic antibody is critical to minimize off-target effects and ensure that the therapeutic action is directed only at the intended molecule.

#### **Binding Affinity to LILRB2**

Biolayer interferometry assays were utilized to determine the binding kinetics of IO-108 to its target, LILRB2. The equilibrium dissociation constant (Kd) is a measure of binding affinity, with a lower Kd value indicating a stronger binding interaction.

| Molecule | Target | Binding Affinity (Kd)<br>in nM | Assay Method               |
|----------|--------|--------------------------------|----------------------------|
| IO-108   | LILRB2 | 2.10                           | Biolayer<br>Interferometry |

Table 1: Binding Affinity of IO-108 to LILRB2. Data extracted from a SITC 2020 poster presentation.[6]

#### **Cross-Reactivity with LILR Family Members**

The Leukocyte Immunoglobulin-like Receptor (LILR) family consists of several structurally related proteins. To assess the selectivity of IO-108, its binding to other members of the LILR family was evaluated.

An Enzyme-Linked Immunosorbent Assay (ELISA) was performed using recombinant LILR family proteins. The results, as depicted in the SITC 2020 poster, show that IO-108 specifically binds to LILRB2 with no significant binding to other LILR family members, including LILRA1, LILRA2, LILRA3, LILRA4, LILRA5, LILRA6, LILRB1, LILRB3, LILRB4, LILRB5, and LAIR1.[6] This high degree of specificity is crucial for a favorable safety profile, as it minimizes the potential for unintended biological effects through interactions with other signaling pathways.

# Comparison with Alternative LILRB2 Inhibitor: JTX-8064



JTX-8064, developed by Jounce Therapeutics, is another monoclonal antibody targeting LILRB2 currently in clinical development.[5][9][10] Like IO-108, JTX-8064 is designed to block the interaction of LILRB2 with its ligands to reprogram immunosuppressive macrophages and enhance anti-tumor immunity.[9][10]

| Feature               | IO-108                                                                                                                  | JTX-8064                                             |
|-----------------------|-------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------|
| Target                | LILRB2 (ILT4)                                                                                                           | LILRB2 (ILT4)                                        |
| Modality              | Fully human IgG4 mAb                                                                                                    | Humanized IgG4 mAb                                   |
| Binding Affinity (Kd) | 2.10 nM                                                                                                                 | High affinity (specific Kd not publicly available)   |
| Selectivity           | High specificity for LILRB2; no cross-reactivity with other LILR family members observed in preclinical assays.[11][12] | Highly selective and potent inhibitor of LILRB2.[13] |
| Clinical Stage        | Phase 1 (NCT05054348)[1]                                                                                                | Phase 1/2 (INNATE trial;<br>NCT04669899)[13]         |

Table 2: Comparison of IO-108 and JTX-8064.

### **Signaling Pathways and Experimental Workflows**

To visualize the mechanism of action and the experimental approaches used to characterize IO-108, the following diagrams are provided.





Click to download full resolution via product page

Caption: LILRB2 signaling and IO-108 mechanism.





Experimental Workflow for IO-108 Selectivity Profiling

Click to download full resolution via product page

Caption: Workflow for IO-108 selectivity profiling.

#### **Experimental Protocols**

While detailed, proprietary protocols are not publicly available, the following sections describe the principles of the key assays used to characterize the selectivity and functional activity of IO-108.



#### **Biolayer Interferometry (BLI) for Binding Kinetics**

Biolayer interferometry is a label-free technology used to measure biomolecular interactions in real-time.[14][15]

- Principle: The assay measures changes in the interference pattern of white light reflected from the surface of a biosensor tip as molecules bind and dissociate. This change is proportional to the thickness of the molecular layer on the biosensor surface.
- General Protocol:
  - Immobilization: Recombinant human LILRB2 protein is immobilized onto the surface of a biosensor tip.
  - Baseline: The biosensor is dipped into a buffer-containing well to establish a stable baseline.
  - Association: The biosensor is then moved to wells containing varying concentrations of IO-108, and the binding (association) is monitored over time.
  - Dissociation: Subsequently, the biosensor is moved back to a buffer-only well to monitor the dissociation of IO-108 from LILRB2.
  - Data Analysis: The association (ka) and dissociation (kd) rate constants are calculated from the sensorgram data. The equilibrium dissociation constant (Kd) is then determined by the ratio of kd/ka.

# Enzyme-Linked Immunosorbent Assay (ELISA) for Cross-Reactivity

ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.

- Principle: This assay uses antibodies to immobilize an antigen and a detecting antibody to quantify the amount of antigen present.
- General Protocol for Cross-Reactivity:



- Coating: Individual wells of a microplate are coated with purified recombinant proteins of different LILR family members (LILRB2, LILRB1, LILRB3, etc.).
- Blocking: The remaining protein-binding sites on the plate are blocked to prevent nonspecific binding.
- Incubation with Primary Antibody: A solution of IO-108 is added to each well and incubated to allow binding to the coated antigens.
- Washing: The plate is washed to remove any unbound IO-108.
- Incubation with Secondary Antibody: A secondary antibody that is conjugated to an enzyme and recognizes the primary antibody (IO-108) is added.
- Substrate Addition and Detection: A substrate for the enzyme is added, which produces a
  detectable signal (e.g., a color change). The intensity of the signal is proportional to the
  amount of IO-108 bound to the specific LILR family member.

## Mixed Lymphocyte Reaction (MLR) for Functional Activity

The mixed lymphocyte reaction is an in vitro assay that measures the proliferation of T cells in response to stimulation by allogeneic cells.

- Principle: This assay assesses the ability of IO-108 to overcome myeloid cell-mediated T cell suppression.
- · General Protocol:
  - Cell Co-culture: Monocyte-derived macrophages or dendritic cells (stimulator cells) are cocultured with allogeneic CD4+ T cells (responder cells).
  - Treatment: The co-cultures are treated with IO-108, an isotype control antibody, or left untreated. In some experiments, an anti-PD-1 antibody is also included to assess synergistic effects.



- Incubation: The cells are incubated for a period of several days to allow for T cell activation and proliferation.
- Measurement of T Cell Activation: T cell activation is assessed by measuring the secretion
  of pro-inflammatory cytokines, such as interferon-gamma (IFN-γ), in the culture
  supernatant using ELISA or other cytokine detection methods. T cell proliferation can also
  be measured using techniques like CFSE dilution assays.

#### Conclusion

The available preclinical data strongly indicate that IO-108 is a highly specific and high-affinity monoclonal antibody targeting LILRB2. Its lack of cross-reactivity with other LILR family members is a promising characteristic for minimizing off-target effects. Functional assays demonstrate that by blocking the LILRB2 pathway, IO-108 can effectively reprogram myeloid cells to an immunostimulatory phenotype, leading to enhanced T cell activation. The comparison with JTX-8064 highlights that while both molecules target the same receptor, further clinical data will be necessary to fully delineate their respective therapeutic profiles. The experimental approaches outlined provide a robust framework for the continued evaluation of IO-108's selectivity and functional efficacy.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Jounce Therapeutics Announces Results from Pre-Planned Data [globenewswire.com]
- 2. Immune-Onc Therapeutics Makes Two Presentations of IO-108, a Novel Clinical-Stage Myeloid Checkpoint Inhibitor Targeting LILRB2 (ILT4), at the AACR 2022 Annual Meeting — Immune-Onc Therapeutics [immune-onc.com]
- 3. IO-108 Immune-Onc Therapeutics [immune-onc.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. biospace.com [biospace.com]



- 6. static1.squarespace.com [static1.squarespace.com]
- 7. Phase I dose escalation study of IO-108, an anti-LILRB2 antibody, in patients with advanced solid tumors PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1stoncology.com [1stoncology.com]
- 9. firstwordpharma.com [firstwordpharma.com]
- 10. Jounce Therapeutics Presents INNATE Phase 1 and SELECT [globenewswire.com]
- 11. antibodysociety.org [antibodysociety.org]
- 12. jitc.bmj.com [jitc.bmj.com]
- 13. providence.elsevierpure.com [providence.elsevierpure.com]
- 14. cmi.hms.harvard.edu [cmi.hms.harvard.edu]
- 15. paralab-bio.es [paralab-bio.es]
- To cite this document: BenchChem. [IO-108: A Comparative Analysis of Cross-Reactivity and Selectivity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2382239#f1874-108-cross-reactivity-and-selectivity-profile]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com